molecular formula C9H11ClS B7994294 3-Chlorobenzyl ethyl sulfide

3-Chlorobenzyl ethyl sulfide

Cat. No.: B7994294
M. Wt: 186.70 g/mol
InChI Key: LNVDELXKODLCPH-UHFFFAOYSA-N
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Description

3-Chlorobenzyl ethyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a chlorobenzyl group attached to an ethyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzyl ethyl sulfide typically involves the reaction of 3-chlorobenzyl chloride with sodium ethyl sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chlorobenzyl chloride+Sodium ethyl sulfide3-Chlorobenzyl ethyl sulfide+Sodium chloride\text{3-Chlorobenzyl chloride} + \text{Sodium ethyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} 3-Chlorobenzyl chloride+Sodium ethyl sulfide→3-Chlorobenzyl ethyl sulfide+Sodium chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl ethyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: 3-Chlorobenzyl ethyl sulfoxide, 3-Chlorobenzyl ethyl sulfone

    Reduction: 3-Chlorobenzyl thiol

    Substitution: Various substituted benzyl ethyl sulfides

Scientific Research Applications

3-Chlorobenzyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorobenzyl ethyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation to form reactive intermediates that interact with cellular components. The chlorobenzyl group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ethyl sulfide
  • 3-Bromobenzyl ethyl sulfide
  • 3-Chlorobenzyl methyl sulfide

Uniqueness

3-Chlorobenzyl ethyl sulfide is unique due to the presence of both the chlorobenzyl and ethyl sulfide groups, which confer distinct chemical and biological properties. The chlorine atom in the benzyl group enhances the compound’s reactivity compared to its non-halogenated counterparts.

Properties

IUPAC Name

1-chloro-3-(ethylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDELXKODLCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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